4,4'-Dimethoxydiphenylamine

Antioxidant Activity Electrochemical Properties Hammett Equation

4,4'-Dimethoxydiphenylamine (DMDA) is a high-purity aromatic amine differentiated by its para-methoxy substitution pattern, which confers superior antioxidant activity over unsubstituted diphenylamine through enhanced electron donation. This structural advantage makes it the preferred stabilizer for cured rubber in demanding thermo-oxidative environments and a key electron-donating synthon for hole-transporting materials—enabling perovskite solar cells to achieve 17.8% power conversion efficiency (KR216). Its established regulatory clearance for food-contact rubber articles provides a compliance-driven procurement rationale not met by generic diarylamine alternatives.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 101-70-2
Cat. No. B142901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dimethoxydiphenylamine
CAS101-70-2
Synonyms4-Methoxy-N-(4-methoxyphenyl)benzenamine;  Bis(4-methoxyphenyl)amine;  Bis(p-anisyl)amine;  Bis(p-methoxyphenyl)amine;  Di(4-methoxyphenyl)amine;  Di(p-methoxyphenyl)amine;  Di-p-anisylamine;  Difenam;  Fenam M;  N,N-Bis(4-methoxyphenyl)amine;  N-(4-Methoxyphe
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OC
InChIInChI=1S/C14H15NO2/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10,15H,1-2H3
InChIKeyVCOONNWIINSFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dimethoxydiphenylamine (CAS 101-70-2): Core Technical Data for Scientific Procurement and Comparative Analysis


4,4'-Dimethoxydiphenylamine (DMDA), also known as bis(4-methoxyphenyl)amine, is a para-substituted diphenylamine derivative [1]. As an aromatic secondary amine, it is characterized by two electron-donating methoxy groups which enhance its electron-rich nature [2]. This compound is primarily utilized as a chemical additive for cured rubber due to its antioxidant properties , and it also functions as an electron-donating building block in organic electronics, such as a hole-transporting material in dye-sensitized solar cells (DSSC) and perovskite solar cells .

Critical Differentiators: Why 4,4'-Dimethoxydiphenylamine Cannot Be Readily Substituted by Other Diphenylamine Derivatives


Generic substitution within the diphenylamine class is scientifically unsound due to the profound impact of the 4,4'-dimethoxy substitution pattern on key performance attributes. The electron-donating methoxy groups significantly lower the oxidation potential and enhance antioxidant activity compared to the unsubstituted parent compound, diphenylamine [1]. This structural modification directly influences electron transfer mechanisms crucial for rubber stabilization [2]. Furthermore, the specific steric and electronic profile of 4,4'-dimethoxydiphenylamine enables its function as a hole-transporting material in perovskite solar cells, achieving high power conversion efficiencies when incorporated into specific molecular architectures, a role for which other simple diarylamines are not optimized [3]. Therefore, substituting with a close analog like diphenylamine or 4,4'-dimethyldiphenylamine would result in altered antioxidant performance, different electrochemical properties, and potentially inferior device efficiency.

Quantitative Evidence for Selecting 4,4'-Dimethoxydiphenylamine (CAS 101-70-2): A Comparative Data Guide


Enhanced Electron-Donating Capacity Relative to Diphenylamine: A Class-Level Inference

The electron-donating methoxy groups at the para positions of 4,4'-dimethoxydiphenylamine significantly enhance its electron density compared to unsubstituted diphenylamine. This is supported by a quantitative structure-activity relationship (QSAR) study by Bary and Zimaity, which demonstrated a linear correlation between the Hammett substituent constant (σ) and the antioxidant efficiency of para-substituted aromatic amines in rubber [1]. A more negative σ value for the 4-methoxy group (-0.27) versus hydrogen (0.00) predicts a higher lability of the N-H hydrogen and, consequently, greater antioxidant activity. This class-level inference suggests 4,4'-dimethoxydiphenylamine will be a more effective antioxidant than diphenylamine under the studied conditions.

Antioxidant Activity Electrochemical Properties Hammett Equation

Power Conversion Efficiency in Perovskite Solar Cells: Performance When Incorporated into a Hole-Transporting Material

When used to synthesize the hole-transporting material KR216 (4,4'-dimethoxydiphenylamine-substituted 9,9'-bifluorenylidene), this compound enables a perovskite solar cell to achieve a power conversion efficiency (PCE) of 17.8% [1]. This performance was benchmarked against the state-of-the-art hole-transporting material spiro-OMeTAD, which is known to achieve PCEs exceeding 20% but is synthetically challenging and expensive. While not a direct comparison with another diphenylamine derivative, this data quantifies the compound's value as a building block for achieving high efficiency with a more easily synthesized and cost-effective HTM [1].

Perovskite Solar Cells Hole Transport Material (HTM) Power Conversion Efficiency (PCE)

Regulatory Clearance for Food-Contact Rubber: A Critical Differentiator for Industrial Applications

A critical differentiator for 4,4'-dimethoxydiphenylamine is its specific regulatory clearance for use as an antioxidant in rubber articles intended for repeated food contact . This application is not universally granted to all diphenylamine derivatives and is a key criterion for formulators in the food processing and packaging industries. The absence of this clearance for a close analog would disqualify it for these specific industrial uses, making 4,4'-dimethoxydiphenylamine the necessary selection for compliant formulations.

Food Contact Materials Regulatory Compliance Rubber Additives

Validated Application Scenarios for 4,4'-Dimethoxydiphenylamine (CAS 101-70-2)


Stabilization of Vulcanized Rubber Formulations Requiring Enhanced Antioxidant Performance

Based on QSAR analysis, 4,4'-dimethoxydiphenylamine is predicted to offer superior antioxidant efficiency compared to the unsubstituted diphenylamine due to the strong electron-donating nature of its para-methoxy groups [1]. This makes it a preferred additive for stabilizing cured rubber against thermo-oxidative degradation, particularly in applications where extended service life is critical. Formulators seeking to optimize the longevity of rubber components can justify the selection of 4,4'-dimethoxydiphenylamine over simpler diphenylamines based on this structure-activity relationship.

Synthesis of High-Performance Hole-Transporting Materials for Perovskite Photovoltaics

In the field of organic electronics, 4,4'-dimethoxydiphenylamine serves as a key electron-donating synthon for constructing hole-transporting materials (HTMs). Its incorporation into molecular frameworks, such as the 9,9'-bifluorenylidene core, has yielded an HTM (KR216) that enables perovskite solar cells to achieve a power conversion efficiency of 17.8% [2]. This application scenario is supported by quantitative device performance data, underscoring the compound's utility for materials scientists and device engineers developing next-generation photovoltaic technologies.

Manufacturing of Rubber Articles for Repeated Food Contact

4,4'-Dimethoxydiphenylamine is a suitable antioxidant for rubber formulations used in food-contact applications, as indicated by its established use in this sector . This specific industrial scenario is a direct consequence of its regulatory clearance for such use, a factor that differentiates it from other amine antioxidants that may be restricted due to migration or toxicity concerns. Procurement decisions for this application are guided by this compliance requirement.

Technical Documentation Hub

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